diazanium;dicopper;tricarbonate

Description

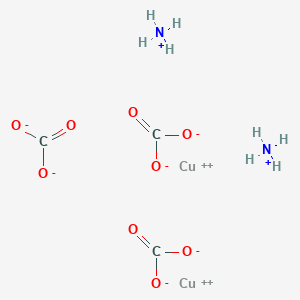

Diazanium;dicopper;tricarbonate is a hypothetical or less-documented inorganic compound hypothesized to comprise ammonium (NH₄⁺, denoted as "diazanium" in IUPAC nomenclature), two copper ions (Cu²⁺, "dicopper"), and three carbonate (CO₃²⁻) groups. While direct structural data for this compound is scarce, its composition can be inferred from analogous ammonium-metal-carbonate systems, such as diazanium dizinc tricarbonate (CAS 1066-33-7) and diazanium zirconium tricarbonate (CAS 22829-17-0) .

Propriétés

Formule moléculaire |

C3H8Cu2N2O9 |

|---|---|

Poids moléculaire |

343.20 g/mol |

Nom IUPAC |

diazanium;dicopper;tricarbonate |

InChI |

InChI=1S/3CH2O3.2Cu.2H3N/c3*2-1(3)4;;;;/h3*(H2,2,3,4);;;2*1H3/q;;;2*+2;;/p-4 |

Clé InChI |

PSQKNYIQXHBCIV-UHFFFAOYSA-J |

SMILES canonique |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[NH4+].[Cu+2].[Cu+2] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of diazanium;dicopper;tricarbonate typically involves the reaction of copper salts with diazonium compounds in the presence of carbonate ions. One common method is the electrochemical reduction of diazonium salts in an aqueous medium, which allows for the formation of the dicopper centers and the incorporation of tricarbonate groups .

Industrial Production Methods

In industrial settings, the production of diazanium;dicopper;tricarbonate can be scaled up using continuous flow chemistry techniques. This approach enhances safety and efficiency by allowing for the controlled formation and immediate consumption of highly reactive intermediates .

Analyse Des Réactions Chimiques

Types of Reactions

Diazanium;dicopper;tricarbonate undergoes various chemical reactions, including oxidation, reduction, and substitution. The diazonium groups are particularly reactive and can participate in Sandmeyer reactions, where they are replaced by different nucleophiles such as halides, cyanides, and hydroxyl groups .

Common Reagents and Conditions

Common reagents used in these reactions include copper salts (e.g., copper chloride, copper bromide), nitrous acid, and strong acids like hydrochloric acid. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the intermediates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, treating diazanium;dicopper;tricarbonate with copper chloride can yield aryl chlorides, while using copper cyanide can produce aryl cyanides .

Applications De Recherche Scientifique

Diazanium;dicopper;tricarbonate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism by which diazanium;dicopper;tricarbonate exerts its effects involves the formation of diazonium ions, which are highly reactive intermediates. These ions can undergo various substitution reactions, leading to the formation of new functional groups on the target molecules. The dicopper centers play a crucial role in stabilizing the intermediate species and facilitating electron transfer processes .

Comparaison Avec Des Composés Similaires

Hypothetical Structure and Bonding

- Coordination Chemistry : Copper(II) ions (Cu²⁺) likely adopt a distorted octahedral geometry, coordinating with oxygen atoms from carbonate and ammonium ions. This is consistent with dicopper complexes in bio-inspired catalysts, where Cu²⁺ centers bind to oxygen-rich ligands .

- Functional Groups : The compound may feature Cu-O bonds (from carbonate and ammonium) and O-H bonds (from ammonium or water of crystallization) .

Comparison with Similar Compounds

The following table summarizes key properties of diazanium;dicopper;tricarbonate and structurally related ammonium-metal-carbonates:

* Hypothetical properties inferred from analogs.

Key Findings:

Coordination Patterns :

- Copper-based carbonates (e.g., malachite, Cu₂CO₃(OH)₂) often form layered or chain-like structures due to Jahn-Teller distortions in Cu²⁺ . In contrast, zirconium and zinc analogs exhibit 3D frameworks or interlayer architectures .

- Dicopper centers in catalysts, such as dioxo-dicopper complexes, show spin crossover behavior and multi-reference electronic states, which could influence reactivity in hypothetical (NH₄)₂Cu₂(CO₃)₃ .

Solubility and Stability :

- Ammonium-zinc and ammonium-zirconium carbonates exhibit divergent solubility: the former is water-soluble, while the latter is insoluble . Copper analogs are expected to follow trends seen in basic copper carbonates (e.g., malachite), which have low solubility in neutral water but dissolve in acidic or ammoniacal solutions .

Applications: Ammonium-Zirconium Tricarbonate: Used in zirconium-based coatings and fire retardants due to thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.